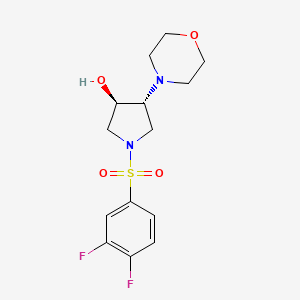![molecular formula C17H24N4 B6638186 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a range of interesting biological properties.
作用机制
The exact mechanism of action of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are known to play a key role in mood regulation.
Biochemical and Physiological Effects:
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis. In addition, it has been shown to reduce anxiety-like behavior in rodents, suggesting potential anxiolytic effects. Furthermore, it has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
实验室实验的优点和局限性
One of the major advantages of using 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. In addition, it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several potential future directions for research on 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine. One potential avenue of research is to investigate its potential use as an antidepressant or antipsychotic agent. Another potential area of research is to investigate its effects on other biological systems, such as the immune system or the cardiovascular system. Furthermore, it may be interesting to investigate the potential synergistic effects of this compound with other drugs or compounds. Overall, there is still much to be learned about the potential therapeutic applications of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine, and future research is needed to fully understand its biological effects and potential clinical applications.
合成方法
The synthesis of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine involves the reaction of 1-(4-bromobenzyl)-4-propyl-1H-pyrazole with piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of interesting biological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential use as an antidepressant and antipsychotic agent.
属性
IUPAC Name |
2-phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-2-9-21-14-15(11-19-21)13-20-10-8-18-12-17(20)16-6-4-3-5-7-16/h3-7,11,14,17-18H,2,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMZZGBANNVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCNCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)
![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)